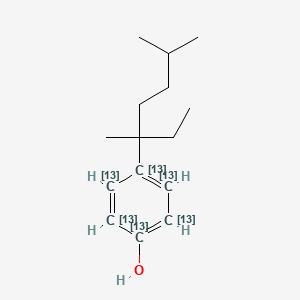
4-(3',6'-ジメチル-3'-ヘプチル)フェノール-13C6
概要
説明
4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6 is an isotopically labeled compound used primarily in scientific research. It is a derivative of nonylphenol, which is known for its applications in various industrial and environmental studies. The compound is labeled with carbon-13 isotopes, making it useful for tracing and analytical purposes in complex chemical and biological systems .
科学的研究の応用
4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Environmental Studies: Used as a tracer to study the fate and transport of nonylphenol compounds in the environment.
Analytical Chemistry: Employed in mass spectrometry and chromatography for the quantification and analysis of nonylphenol derivatives.
Biological Research: Utilized in metabolic studies to trace the incorporation and transformation of nonylphenol in biological systems
作用機序
Target of Action
It is used as an analytical standard for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .
Mode of Action
It is known that the compound is used as a reference standard in the determination of its presence in environmental samples using gas chromatography coupled with mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6 involves the incorporation of carbon-13 isotopes into the phenol ring. This can be achieved through a series of organic reactions, starting with the appropriate carbon-13 labeled precursors. The reaction typically involves alkylation of the phenol ring with 3,6-dimethyl-3-heptyl groups under controlled conditions to ensure the incorporation of the isotopic label .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols .
類似化合物との比較
Similar Compounds
4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6: Another isotopically labeled derivative used in similar applications.
4-tert-Octylphenol-ring-13C6: A compound with a similar structure but different alkyl groups, used for comparative studies.
Uniqueness
4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6 is unique due to its specific isotopic labeling and the presence of the 3,6-dimethyl-3-heptyl group, which provides distinct chemical and physical properties. This makes it particularly useful for detailed analytical and environmental studies .
特性
IUPAC Name |
4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-FQPQTBQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675862 | |
| Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-38-6 | |
| Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


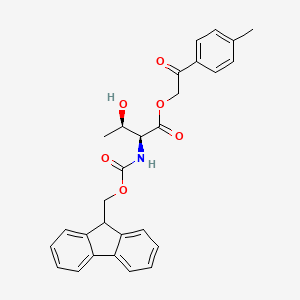

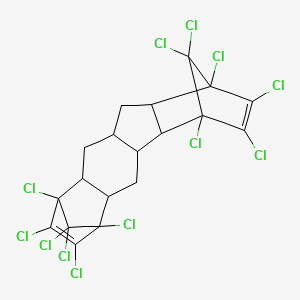
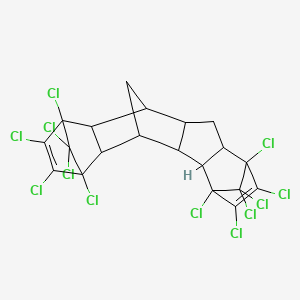

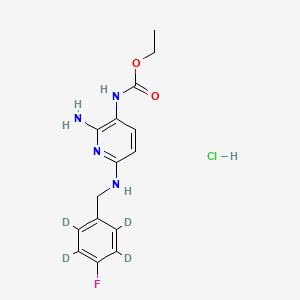
![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)
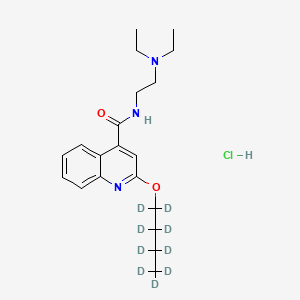
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
